molecular formula C9H13N3O2 B2868441 Tert-butyl N-(pyrimidin-4-YL)carbamate CAS No. 1820642-12-3

Tert-butyl N-(pyrimidin-4-YL)carbamate

Cat. No.: B2868441
CAS No.: 1820642-12-3
M. Wt: 195.222
InChI Key: HQDFCVJKBQIQFG-UHFFFAOYSA-N
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Description

Tert-butyl N-(pyrimidin-4-YL)carbamate is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . It is a derivative of carbamic acid and contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is used in various chemical and biological research applications due to its unique structural properties.

Mechanism of Action

Target of Action

Tert-butyl N-(pyrimidin-4-YL)carbamate is a small molecule that primarily targets the Queuine tRNA-ribosyltransferase . This enzyme is involved in the modification of certain tRNAs and plays a crucial role in protein synthesis.

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the enzyme’s activity

Biochemical Pathways

Given its target, it is likely to impact the protein synthesis pathway, specifically the modification of certain tRNAs . The downstream effects of these changes could potentially influence various cellular processes, including cell growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(pyrimidin-4-YL)carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. The reaction involves the use of tert-butyl carbamate and pyrimidin-4-yl halides as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(2)dba(3).CHCl(3), and a base, such as cesium carbonate (Cs2CO3), in a solvent like 1,4-dioxane . The reaction conditions are usually mild, with temperatures ranging from 17 to 22 degrees Celsius.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(pyrimidin-4-YL)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.

    Solvents: 1,4-dioxane is commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in palladium-catalyzed cross-coupling reactions, the major product is typically a substituted pyrimidine derivative .

Scientific Research Applications

Tert-butyl N-(pyrimidin-4-YL)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(pyrimidin-4-YL)carbamate is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamate derivatives and contributes to its versatility in various research applications .

Properties

IUPAC Name

tert-butyl N-pyrimidin-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-6-11-7/h4-6H,1-3H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDFCVJKBQIQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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